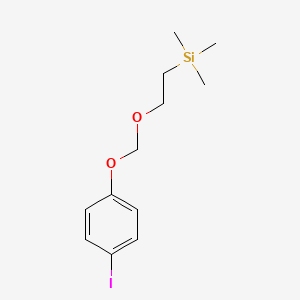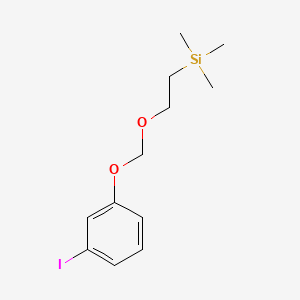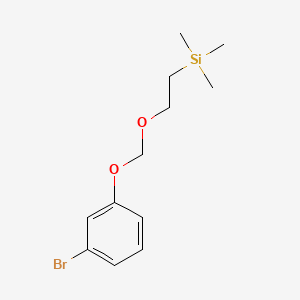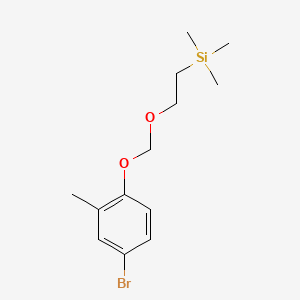
(2-((4-Bromo-2-methylphenoxy)methoxy)ethyl)trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2-((4-Bromo-2-methylphenoxy)methoxy)ethyl)trimethylsilane is an organosilicon compound It features a trimethylsilane group attached to an ethyl chain, which is further connected to a methoxy group and a brominated methylphenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-Bromo-2-methylphenoxy)methoxy)ethyl)trimethylsilane typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-methylphenol and 2-(trimethylsilyl)ethanol.
Etherification: The 4-bromo-2-methylphenol undergoes etherification with methoxyethanol in the presence of a base such as sodium hydride to form 2-((4-bromo-2-methylphenoxy)methoxy)ethanol.
Silylation: The resulting product is then silylated using chlorotrimethylsilane in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenoxy group can be oxidized under certain conditions to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Products like (2-((4-azido-2-methylphenoxy)methoxy)ethyl)trimethylsilane.
Oxidation: Products like 2-((4-bromo-2-methylphenoxy)methoxy)ethyl)quinone.
Reduction: Products like (2-((4-methylphenoxy)methoxy)ethyl)trimethylsilane.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: The trimethylsilane group can act as a protecting group for alcohols in multi-step organic syntheses.
Biology
Bioconjugation: The compound can be used in the modification of biomolecules for research purposes.
Medicine
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its reactivity and functional groups.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The compound exerts its effects primarily through its reactive functional groups. The trimethylsilane group can be cleaved under acidic or basic conditions, revealing a reactive hydroxyl group. The bromine atom can participate in substitution reactions, allowing the compound to be modified or to modify other molecules. The phenoxy group can undergo various reactions, including oxidation and reduction, contributing to the compound’s versatility in chemical synthesis.
相似化合物的比较
Similar Compounds
(2-((4-Chloro-2-methylphenoxy)methoxy)ethyl)trimethylsilane: Similar structure but with a chlorine atom instead of bromine.
(2-((4-Fluoro-2-methylphenoxy)methoxy)ethyl)trimethylsilane: Similar structure but with a fluorine atom instead of bromine.
(2-((4-Iodo-2-methylphenoxy)methoxy)ethyl)trimethylsilane: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (2-((4-Bromo-2-methylphenoxy)methoxy)ethyl)trimethylsilane makes it more reactive in nucleophilic substitution reactions compared to its chloro, fluoro, and iodo analogs. This reactivity can be advantageous in certain synthetic applications where a more reactive leaving group is desired.
属性
IUPAC Name |
2-[(4-bromo-2-methylphenoxy)methoxy]ethyl-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrO2Si/c1-11-9-12(14)5-6-13(11)16-10-15-7-8-17(2,3)4/h5-6,9H,7-8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWYXGOEOBERDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCOCC[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
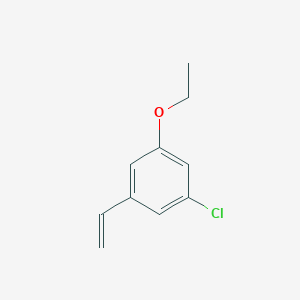
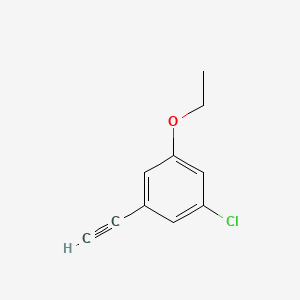
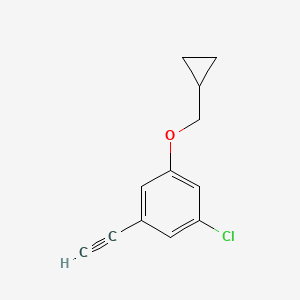
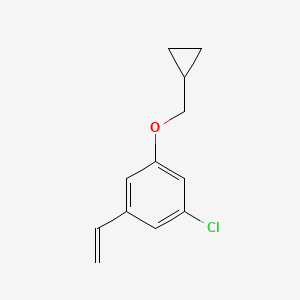

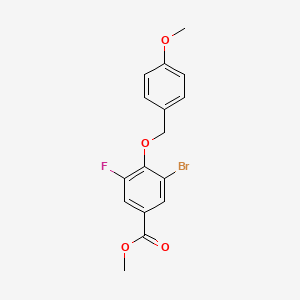
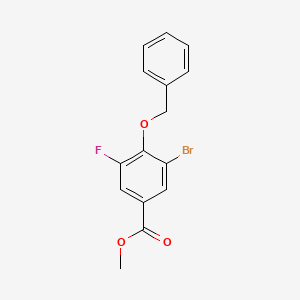

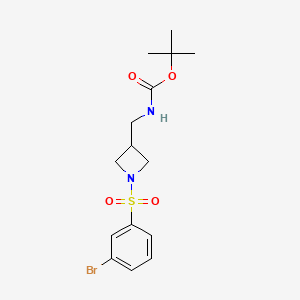
![1,1-Dimethylethyl 3-[(4-amino-3-nitrophenoxy)methyl]-1-azetidinecarboxylate](/img/structure/B8183370.png)
![Benzene, 4-bromo-2-fluoro-1-[[2-(trimethylsilyl)ethoxy]methoxy]-](/img/structure/B8183389.png)
